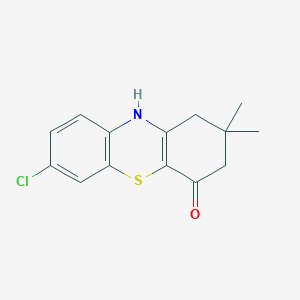![molecular formula C26H27N3O2 B14149913 3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one CAS No. 85391-59-9](/img/structure/B14149913.png)
3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one is a complex organic compound known for its unique spiro structure. This compound is characterized by the presence of three dimethylamino groups attached to a spiro[2-benzofuran-3,9’-fluorene] core. It has a molecular formula of C26H27N3O2 and a molecular weight of 413.51 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one typically involves multi-step organic reactions. One common method includes the reaction of fluorene derivatives with benzofuran derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5’,6’-Tris(dimethylamino)spiro[9H-fluorene-9,1’(3’H)-isobenzofuran]-3’-one: Similar spiro structure with slight variations in functional groups.
Spiro[fluorene-9,1’(3’H)-isobenzofuran]-3’-one: Lacks the dimethylamino groups, resulting in different chemical properties.
Uniqueness
3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one is unique due to its specific arrangement of dimethylamino groups and spiro structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
85391-59-9 |
|---|---|
Molekularformel |
C26H27N3O2 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
3',6,6'-tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one |
InChI |
InChI=1S/C26H27N3O2/c1-27(2)16-7-10-22-19(13-16)20-14-17(28(3)4)8-11-23(20)26(22)24-12-9-18(29(5)6)15-21(24)25(30)31-26/h7-15H,1-6H3 |
InChI-Schlüssel |
RMZZBGUNXMGXCD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C2C=C(C=C4)N(C)C)C5=C(C=C(C=C5)N(C)C)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



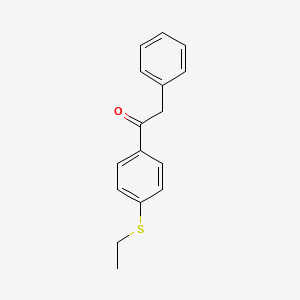
![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)
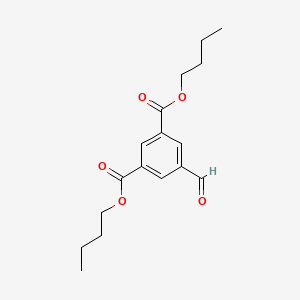
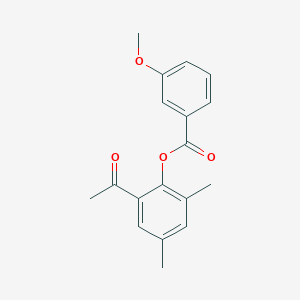
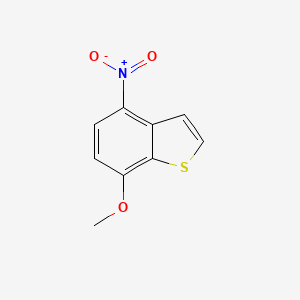
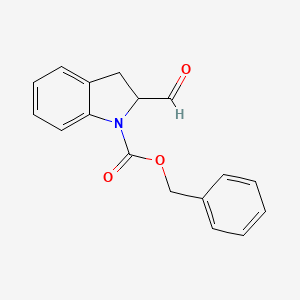
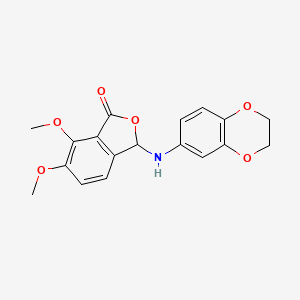
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)
